molecular formula C21H19INP B12685522 (2-Cyanoethyl)triphenylphosphonium iodide CAS No. 51353-40-3

(2-Cyanoethyl)triphenylphosphonium iodide

Cat. No.: B12685522
CAS No.: 51353-40-3
M. Wt: 443.3 g/mol
InChI Key: GSFHLWCIPHHCTL-UHFFFAOYSA-M
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Description

3-(Triphenylphosphoranyl)propanenitrile is an organic compound with the molecular formula C21H18NP It is characterized by the presence of a triphenylphosphoranyl group attached to a propanenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Triphenylphosphoranyl)propanenitrile can be synthesized through the reaction of triphenylphosphine with acrylonitrile. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acrylonitrile, followed by nucleophilic attack by the triphenylphosphine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods

While specific industrial production methods for 3-(Triphenylphosphoranyl)propanenitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Triphenylphosphoranyl)propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

    Addition: The compound can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.

    Addition: Electrophiles such as alkyl halides and carbonyl compounds can react with the nitrile group.

Major Products

    Oxidation: Phosphine oxides.

    Substitution: Substituted nitriles.

    Addition: Hydroxyalkyl nitriles and other addition products.

Scientific Research Applications

3-(Triphenylphosphoranyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Triphenylphosphoranyl)propanenitrile involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The triphenylphosphoranyl group can stabilize reaction intermediates, facilitating various chemical transformations. The nitrile group can participate in nucleophilic addition and substitution reactions, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Propionitrile: A simple aliphatic nitrile with similar reactivity but lacking the triphenylphosphoranyl group.

    Triphenylphosphine: A common reagent in organic synthesis, but without the nitrile functionality.

    Acrylonitrile: A nitrile compound used in polymer synthesis, but without the phosphine group.

Uniqueness

3-(Triphenylphosphoranyl)propanenitrile is unique due to the presence of both the triphenylphosphoranyl and nitrile groups, which confer distinct reactivity and stability. This dual functionality makes it a valuable reagent in organic synthesis and a subject of interest in various fields of research.

Properties

CAS No.

51353-40-3

Molecular Formula

C21H19INP

Molecular Weight

443.3 g/mol

IUPAC Name

2-cyanoethyl(triphenyl)phosphanium;iodide

InChI

InChI=1S/C21H19NP.HI/c22-17-10-18-23(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,18H2;1H/q+1;/p-1

InChI Key

GSFHLWCIPHHCTL-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CCC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Origin of Product

United States

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